molecular formula C10H10F3N3 B1479534 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098107-75-4

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1479534
CAS No.: 2098107-75-4
M. Wt: 229.2 g/mol
InChI Key: LQZAPBZBEJPFCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl, cyclopropylmethyl, and nitrile groups. Trifluoromethyl-containing compounds can be synthesized through selective C–F bond activation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the trifluoromethyl, cyclopropylmethyl, and nitrile groups. The trifluoromethyl group is known for its high reactivity due to the strength of the C–F bond .

Future Directions

The study of trifluoromethyl-containing compounds is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used to improve the metabolic stability and lipophilicity of drug candidates .

Biochemical Analysis

Biochemical Properties

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly those involving radical intermediates. The trifluoromethyl group is known to enhance the stability and reactivity of radical species, making this compound a valuable tool in radical chemistry . It interacts with enzymes and proteins that facilitate radical reactions, such as those involved in the activation of inert C–F bonds . The nature of these interactions often involves the formation of transient radical species that can participate in various biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical species can lead to oxidative stress, which in turn affects cellular signaling and gene expression . Additionally, its interactions with cellular enzymes can alter metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of radical intermediates. These radicals can interact with various biomolecules, leading to enzyme inhibition or activation . The compound’s trifluoromethyl group enhances its ability to participate in radical reactions, making it a potent modulator of biochemical pathways. Changes in gene expression are often a result of the compound’s impact on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, highlighting its potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways . At higher doses, toxic or adverse effects can be observed, including oxidative stress and cellular damage. Threshold effects are often noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to radical chemistry. It interacts with enzymes and cofactors that facilitate radical reactions, leading to changes in metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can result in alterations in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential for targeted biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function are often dependent on its localization within the cell, highlighting the importance of understanding its subcellular distribution.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-5-8(3-4-14)16(15-9)6-7-1-2-7/h5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZAPBZBEJPFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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